Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-Depth Technical Guide to Ethyltriphenyltin (CAS No. 5424-25-9)
This guide provides a comprehensive technical overview of Ethyltriphenyltin, an organotin compound of significant interest in various industrial and research settings. By moving beyond a simple recitation of facts, we will explore the causality behind its synthesis, the logic of its analytical validation, and the critical safety considerations demanded by its toxicological profile.
Core Identification and Physicochemical Profile
Ethyltriphenyltin, identified by the CAS Number 5424-25-9 , is an organometallic compound where a central tin (Sn) atom is covalently bonded to three phenyl groups and one ethyl group.[1][2] This structure dictates its chemical behavior and physical properties. Depending on its purity, it can present as a colorless to pale yellow liquid or a white crystalline solid.[1][3] It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane.[3]
The structural arrangement of the bulky, nonpolar phenyl groups and the smaller ethyl group results in a hydrophobic molecule, a key factor in many of its applications, particularly where water resistance is required.[1]
Molecular Structure Diagram
Caption: Molecular structure of Ethyltriphenyltin.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 5424-25-9 | [1][2][3][4][5] |
| Molecular Formula | C₂₀H₂₀Sn | [2][4][5] |
| Molecular Weight | 379.08 g/mol | [2][4][5] |
| Alternate Names | Ethyltriphenylstannane, stannane, ethyltriphenyl- | [1][2][3][5] |
| Boiling Point | 409.9 ± 28.0 °C at 760 mmHg | [3][4] |
| Flash Point | 205.2 ± 11.1 °C | [3][4] |
| Appearance | Colorless to pale yellow liquid or white solid | [1][3] |
Synthesis Pathway and Mechanistic Considerations
The synthesis of Ethyltriphenyltin typically involves the formation of a carbon-tin bond via nucleophilic substitution or transmetalation. A common laboratory-scale preparation involves the reaction of a triphenyltin halide (like triphenyltin chloride, also known as Fentin chloride) with an ethylating agent.[3][4]
The choice of ethylating agent is critical and depends on the desired reactivity and reaction conditions. Potent nucleophiles like ethylmagnesium bromide (a Grignard reagent) or ethyllithium provide a strong driving force for the reaction.[4] A generalized approach involves reacting triphenyltin with ethyl chloride, often catalyzed by cuprous chloride.[3]
Generalized Synthesis Workflow
Caption: Generalized workflow for the synthesis of Ethyltriphenyltin.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is a representative example. Causality: The use of a Grignard reagent is chosen for its high nucleophilicity, ensuring an efficient displacement of the chloride on the tin center. The anhydrous conditions and inert atmosphere are critical because Grignard reagents react violently with water and oxygen.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add a solution of Triphenyltin Chloride (1 equivalent) in anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.
-
Reaction: Slowly add Ethylmagnesium Bromide (1.1 equivalents, commercially available solution in THF) to the stirred solution at 0 °C. The slight excess of the Grignard reagent ensures complete consumption of the starting tin halide.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-3 hours to drive the reaction to completion.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step neutralizes the excess Grignard reagent and hydrolyzes the magnesium salts.
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyltriphenyltin.
Industrial and Research Applications
Organotin compounds are valued for their diverse applications, stemming from the unique properties of the carbon-tin bond.[6] Trisubstituted organotins, like Ethyltriphenyltin, are primarily used for their biological activity or as chemical intermediates.[7]
-
Biocides: Historically, related compounds like tributyltin (TBT) and triphenyltin (TPT) were used extensively as biocides in antifouling paints for marine vessels.[7][8] Ethyltriphenyltin shares these properties, although its use is restricted due to high environmental toxicity.[1]
-
PVC Stabilizers: Diorganotin and monoorganotin compounds are widely used as heat stabilizers in polyvinyl chloride (PVC) plastics.[7][9] While trisubstituted tins are less common in this role, they can be precursors to the more functional stabilizers.
-
Catalysis in Organic Synthesis: Ethyltriphenyltin can serve as a tin source or catalyst in various organic reactions, including etherifications and esterifications.[3] The Lewis acidic nature of the tin center is key to its catalytic activity.
Analytical Methodologies for Validation
Accurate identification and quantification of organotin compounds are essential for quality control, environmental monitoring, and research. Due to their potential toxicity and presence in complex matrices, sophisticated analytical techniques are required.[6][10] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often preferred over gas chromatography (GC) because it avoids the need for a time-consuming chemical derivatization step.[11][12]
Analytical Workflow: LC-MS/MS for Organotin Quantification
Caption: Self-validating workflow for LC-MS/MS analysis.
Protocol: Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive tool for structural elucidation.[13] For Ethyltriphenyltin, ¹H, ¹³C, and ¹¹⁹Sn NMR spectra are all highly informative.
-
Rationale: ¹¹⁹Sn NMR is particularly powerful for organotin compounds due to its wide chemical shift range (~5000 ppm), making it highly sensitive to the electronic environment around the tin atom.[13] Coupling constants between tin and carbon (J(¹¹⁹Sn-¹³C)) provide direct evidence of bonding.[13]
-
Sample Preparation: Dissolve 5-10 mg of purified Ethyltriphenyltin in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Expect complex multiplets in the aromatic region (~7.0-8.0 ppm) corresponding to the phenyl protons and signals in the aliphatic region for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Signals for the phenyl carbons will appear in the aromatic region (~125-145 ppm), with distinct signals for the ipso, ortho, meta, and para carbons. Signals for the ethyl carbons will be in the aliphatic region. Observe for satellite peaks arising from ¹¹⁹Sn-¹³C coupling.
-
¹¹⁹Sn NMR Acquisition: Using a broadband probe tuned to the ¹¹⁹Sn frequency, acquire a proton-decoupled ¹¹⁹Sn spectrum. The chemical shift will be characteristic of a tetra-substituted tin atom with this ligand set.
Toxicology and Essential Safety Protocols
Ethyltriphenyltin, like many organotin compounds, presents significant health and environmental hazards.[14] Its toxicity profile necessitates strict adherence to safety protocols. The primary routes of exposure are ingestion, skin contact, and inhalation.[2][3]
Table 2: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | [2] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin | [2] |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled | [2] |
| Skin Irritation | 2 | H315: Causes skin irritation | [15][16] |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation | [15] |
| Reproductive Toxicity | - | May damage fertility or the unborn child | [15] |
| Organ Damage (Prolonged Exposure) | - | Causes damage to organs through prolonged or repeated exposure | [15] |
| Aquatic Hazard (Acute) | 1 | H400: Very toxic to aquatic life | [2] |
| Aquatic Hazard (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects | [2][15] |
Mandatory Safety and Handling Procedures
-
Engineering Controls: Always handle Ethyltriphenyltin inside a certified chemical fume hood to prevent inhalation of vapors or dust.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles with side shields. Face protection may also be required.[3][15]
-
Handling: Avoid all direct contact. Use only in well-ventilated areas. Do not eat, drink, or smoke in the handling area.[3][15] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up and away from incompatible materials like strong oxidizing agents.[3]
-
Disposal: Dispose of waste and contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations. Avoid release to the environment.[15]
Conclusion
Ethyltriphenyltin (CAS No. 5424-25-9) is a technically significant organotin compound with well-defined properties, synthesis routes, and applications. Its utility as a biocide and chemical intermediate is counterbalanced by its considerable toxicity. A thorough understanding of its chemistry, coupled with rigorous analytical validation and unwavering adherence to safety protocols, is paramount for any researcher, scientist, or drug development professional working with this compound.
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